Product packaging for 2-(2,4-Difluorobenzoyl)-4-methylpyridine(Cat. No.:CAS No. 1187170-44-0)

2-(2,4-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1455363
CAS No.: 1187170-44-0
M. Wt: 233.21 g/mol
InChI Key: IKVIEQWFBONHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2,4-Difluorobenzoyl)-4-methylpyridine is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science research. With the molecular formula C12H9F2N and a molecular weight of 205.21 g/mol, this compound integrates a methylpyridine moiety with a 2,4-difluorobenzoyl group, a structure recognized as a privileged scaffold in drug discovery . In pharmaceutical research, analogous 2,4-difluorobenzoyl-substituted heterocycles are key intermediates in developing bioactive molecules . These structures are found in compounds investigated as serotonin 5-HT2A receptor antagonists, kinase inhibitors, and radiosensitizers for tumor therapy, highlighting the potential of this chemotype in probing biological systems and developing new therapeutic agents . The incorporation of fluorine atoms is a common strategy to modulate a compound's lipophilicity, metabolic stability, and bioavailability . In materials science, closely related difluorophenylpyridine compounds are extensively used as cyclometalating ligands for synthesizing organometallic complexes . These complexes, particularly with iridium or platinum, are crucial components in light-emitting electrochemical cells (LEECs) and organic light-emitting diodes (OLEDs), where they function as phosphorescent emitters with high quantum yields . Additionally, they act as potent photosensitizers in visible-light photoredox catalysis and are explored for applications in dye-sensitized solar cells (DSSCs) and photocatalytic water splitting for hydrogen generation . Researchers value this compound for its versatility in synthesizing novel coordination complexes and advanced functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9F2NO B1455363 2-(2,4-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-44-0

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)10-3-2-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVIEQWFBONHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223623
Record name (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-44-0
Record name (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 2-(2,4-difluorobenzoyl)-4-methylpyridine involves an acylation reaction between 2,4-difluorobenzoyl chloride and 4-methylpyridine. This method is analogous to the preparation of related difluorobenzoyl-pyridine derivatives, where the acyl chloride reacts with the nucleophilic nitrogen-containing heterocycle under controlled conditions.

Key reaction features:

  • Starting materials: 2,4-difluorobenzoyl chloride and 4-methylpyridine
  • Reaction type: Nucleophilic acyl substitution (Friedel-Crafts type acylation on pyridine nitrogen)
  • Reaction conditions: Anhydrous environment to prevent hydrolysis of acyl chloride; use of a base to scavenge HCl formed
  • Common bases: Triethylamine or other tertiary amines
  • Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF)
  • Temperature: Typically ambient to mild heating to optimize yield

This method is well-established for similar compounds such as 2-(3,4-difluorobenzoyl)-6-methylpyridine and 3-(3,5-difluorobenzoyl)-4-methylpyridine, indicating its applicability to this compound synthesis.

Detailed Reaction Procedure

Step Description Conditions/Notes
1 Preparation of 2,4-Difluorobenzoyl Chloride Synthesized from 2,4-difluorobenzoic acid by reaction with thionyl chloride or oxalyl chloride under reflux. Purification by distillation or recrystallization.
2 Acylation Reaction 4-methylpyridine is dissolved in anhydrous dichloromethane or THF under inert atmosphere. 2,4-difluorobenzoyl chloride is added dropwise with stirring. Triethylamine is added simultaneously to neutralize HCl. Reaction is maintained at 0–25°C initially, then allowed to warm to room temperature.
3 Workup After completion (monitored by TLC or HPLC), reaction mixture is washed with water and brine to remove salts and impurities. Organic layer is dried over anhydrous sodium sulfate.
4 Purification The crude product is purified by recrystallization or column chromatography to obtain this compound with high purity.

Research Findings and Yield Data

While specific yield data for this compound is scarce, analogous compounds prepared by the acylation method typically achieve yields ranging from 70% to 90% after purification.

Compound Yield (%) Purity (%) Notes
3-(3,5-Difluorobenzoyl)-4-methylpyridine 75-85 >98 Prepared via acyl chloride and 4-methylpyridine reaction with triethylamine base
2-(3,4-Difluorobenzoyl)-6-methylpyridine 80-90 >97 Similar acylation conditions, purified by chromatography
2,4-Difluorobenzyl halide intermediates 85-88 >97 Synthesized via halogenation and paraformaldehyde reaction

These data suggest that the preparation of this compound by analogous methods is expected to be efficient and reproducible.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 2,4-Difluorobenzoyl chloride, 4-methylpyridine
Reaction Type Nucleophilic acyl substitution
Solvent Anhydrous dichloromethane or THF
Base Triethylamine or equivalent tertiary amine
Temperature 0°C to room temperature
Purification Recrystallization or column chromatography
Yield Range 70-90% (estimated based on analogues)
Scale Laboratory to industrial scale (continuous flow possible)

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction can produce difluorobenzyl alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Anticancer Activity : Research indicates that 2-(2,4-Difluorobenzoyl)-4-methylpyridine exhibits cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). Studies have reported IC50 values in the micromolar range, demonstrating significant inhibition of cell proliferation through apoptotic pathways.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

  • Methodology : Disk diffusion and broth microdilution methods were employed to assess its effectiveness.
  • Results : It demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Organic Synthesis

In synthetic chemistry, this compound serves as a valuable building block for creating more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Anticancer Effects

A study focused on evaluating the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines : A549 and HeLa
  • Methodology : MTT assays were used to determine cell viability.
  • Results : The compound showed significant inhibition of proliferation and induced apoptosis through modulation of apoptotic pathways.

Antimicrobial Activity

Another investigation assessed the antimicrobial properties against various bacterial strains:

  • Methodology : Utilized disk diffusion and broth microdilution techniques.
  • Results : Minimum inhibitory concentrations (MICs) indicated effective inhibition of several bacterial strains.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorination: The 2,4-difluoro substitution reduces electron density on the benzoyl ring compared to mono-fluoro (5d) or non-fluorinated (5j) analogs, as evidenced by upfield shifts in 1H NMR signals .
  • Melting Points : Ortho-substituted fluorinated derivatives (5b) exhibit lower melting points than para-substituted analogs, likely due to reduced symmetry and crystallinity .

Biological Activity

2-(2,4-Difluorobenzoyl)-4-methylpyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N, characterized by a pyridine ring substituted with a 2,4-difluorobenzoyl group and a methyl group at the 4-position. The presence of fluorine atoms enhances the compound's lipophilicity and chemical stability, which are critical factors influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions. The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, enhancing its potential therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting possible applications in treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(3-Fluorobenzoyl)-4-methylpyridineContains a fluorobenzoyl groupDifferent positioning of the fluorine atom
3-(2,4-Dichlorobenzoyl)-4-methylpyridineContains dichlorinated benzoyl groupIncreased electron-withdrawing effect
3-(Trifluoromethylbenzoyl)-4-methylpyridineContains trifluoromethyl groupGreater lipophilicity due to trifluoromethyl group

The variations in substituents significantly influence the reactivity and biological profiles of these compounds.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(2,4-Difluorobenzoyl)-4-methylpyridine?

The compound can be synthesized via a nucleophilic acyl substitution reaction, where 4-methylpyridine reacts with 2,4-difluorobenzoyl chloride in the presence of a base such as NaOH. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve aromatic intermediates. Post-reaction purification involves sequential washes (e.g., brine, water) and column chromatography to achieve >99% purity. Alternative routes may employ coupling reagents like DCC/DMAP for improved acylation efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H/13C, 19F) to confirm the substitution pattern and fluorine integration.
  • HPLC with UV detection for purity assessment (e.g., C18 column, acetonitrile/water mobile phase).
  • Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing .

Q. What safety precautions are critical when handling fluorinated aromatic compounds like this compound?

Follow GHS-compliant protocols:

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
  • Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste guidelines (P501). Emergency measures include P301+P310 (ingestion) and P305+P351+P338 (eye contact) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

  • Stoichiometry: Use 1.2 equivalents of 2,4-difluorobenzoyl chloride to drive the reaction to completion.
  • Solvent choice: Anhydrous DCM minimizes side reactions (e.g., hydrolysis).
  • Catalysis: Add DMAP (4-dimethylaminopyridine, 0.1 eq) to enhance acylation kinetics.
  • Temperature control: Maintain 0–5°C during reagent addition to suppress thermal degradation. Monitor progress via TLC (silica gel, hexane/ethyl acetate) .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies include:

  • Recrystallization: Use ethanol/water mixtures to isolate thermodynamically stable polymorphs.
  • Differential Scanning Calorimetry (DSC): Characterize thermal behavior to identify phase transitions.
  • Computational validation: Compare experimental NMR shifts with DFT-predicted values (e.g., ACD/Labs software) .

Q. What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?

  • Accelerated degradation studies: Incubate the compound in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C.
  • LC-MS analysis: Quantify degradation products (e.g., 2,4-difluorobenzoic acid, 4-methylpyridine) over time.
  • Kinetic modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can computational tools predict the environmental impact of this compound in the absence of empirical ecotoxicity data?

  • EPI Suite models: Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR).
  • Read-across methods: Extrapolate data from structurally similar fluorinated pyridines (e.g., 2,6-difluoropyridine in ).
  • Experimental validation: Conduct OECD 301D biodegradability tests if computational results conflict .

Notes

  • Data gaps: Ecological parameters (e.g., soil mobility, bioaccumulation) remain uncharacterized for this compound, necessitating hypothesis-driven studies .
  • Contradictions: Variability in reported physical properties underscores the need for rigorous analytical validation and peer-reviewed replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.